- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287

Cas no 56-86-0 (L-Glutamic acid)

L-グルタミン酸は、非必須アミノ酸の一種で、生体内で重要な役割を果たしています。特に、タンパク質の合成やエネルギー代謝に関与し、神経伝達物質としても機能します。この化合物は、高い水溶性と安定性を有し、食品添加物や医薬品原料として広く利用されています。L-グルタミン酸は、味覚調節効果(うま味成分)や生体機能のサポートに優れており、生化学研究や産業用途においても重要な素材です。また、生分解性が高く、環境負荷が低い点も特徴です。

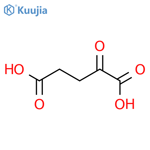

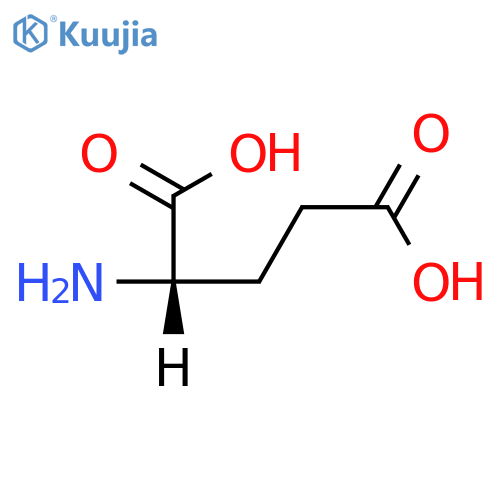

L-Glutamic acid structure

商品名:L-Glutamic acid

L-Glutamic acid 化学的及び物理的性質

名前と識別子

-

- L-Glutamic acid

- L-Glutamic acid (S)-2-Aminopentanedioic acid

- H-Glu-OH

- L-2-Aminoglutaric acid

- L(+)GLUTAMIC ACID

- L-Glutamine Acid

- Glutamic Acid

- yuebingdianfen

- L(+)-Glutamic acid

- (S)-Glutamic acid

- (2S)-2-Aminopentanedioic acid

- (S)-2-Aminopentanedioic acid

- DL-Glutamic acid

- GLUTAMIC ACID, L-(P)

- GLUTAMIC ACID, L-(RG)

- L-(+)-Glutamicacid

- L-Glutamic acid (alpha)

- L-Glutamic acid (beta)

- (S)-2-AMinoglutaric acid

- Aciglut

- GLU

- Glusate

- GLUTACID

- glutamic

- Glutaton

- H-L-GLU-OH

- L-GLU

- Heavy carbon and nitrogen isotopes in L-glutamic acid

- 2-Aminoglutaric acid

- 湖北L-谷氨酸生产厂家

- Glutaminol

- L-Glutaminic acid

- Glutamidex

- Glutamicol

- glutaminic acid

- L-glutamate

- D-Glutamiensuur

- Acidum glutamicum

- Poly-L-glutamate

- L-(+)-glutamic acid

- alpha-aminoglutaric acid

- POLYGLUTAMIC ACID

- Acido glutamico

- Glutamic acid polymer

- Acide glutamique

- 1-Aminopropane-1,3-dicarboxylic acid

- Acidum glutaminicum

- glut

- (+)-L-Glutamic acid

- 617-61-8

- L-glutamic acid, ion(1-)

- glutamate(1-)

- SMR000033946

- 11070-68-1

- D-glutamic acid

- glutamate

- D-Glutaminsaeure

- DGL

- 25513-46-6

- 56-86-0

- 19473-49-5

- 6893-26-1

- D-Glutaminic acid

- L-Glutaminsaeure

- Glutaminsaeure

- 19285-83-7

- E

- DL-Glutaminic acid

- MLS001056749

- L-glutamic acid monoanion

- MLSMR

- D-2-Aminoglutaric acid

- (R)-2-aminopentanedioic acid

- glutamic acid monoanion

- glutamic acid D-form

- 7558-63-6

- 2-ammoniopentanedioate

- D-Glutamate

- 138-15-8

- L-glutamate(1-)

- (2S)-2-ammoniopentanedioate

- FEMA No. 3285

- DB00142

- NCGC00024502-07

- Acidum glutamicum [INN-Latin]

- SR-01000597730

- Z756440052

- NCGC00024502-04

- BRD-K62309135-001-05-2

- HB0383

- (S)-Glu

- L-(+)-Glutamate

- EC 200-293-7

- C5H9NO4

- Glutaminic acid (VAN)

- L (+)-glutamic acid, alpha-form

- 1-Aminopropane-1,3-dicarboxylate

- alpha-Aminoglutarate

- L-alpha-Aminoglutarate

- L-Glutamic acid (JP18)

- NSC-143503

- Lopac0_000529

- E 620

- L-Glutamic,(S)

- GLUTAMIC ACID (USP-RS)

- CHEMBL575060

- .alpha.-Glutamic acid

- GLUTAMIC ACID [USP-RS]

- Glutamic acid, (S)-

- DTXCID30659

- Glutamic acid, United States Pharmacopeia (USP) Reference Standard

- Acide glutamique (INN-French)

- L-Glutamic acid, from non-animal source, meets EP testing specifications, suitable for cell culture, 98.5-100.5%

- Glutamic Acid [USAN:INN]

- NS00095129

- INS-620

- L-gluatmate

- 3KX376GY7L

- 1xff

- Acido glutamico [INN-Spanish]

- E620

- L-Glutamic acid, Vetec(TM) reagent grade, >=99%

- Biomol-NT_000170

- Glutamic acid, European Pharmacopoeia (EP) Reference Standard

- L-alpha-Aminoglutaric acid

- CHEBI:53374

- EPA Pesticide Chemical Code 374350

- 6899-05-4

- LYSINE ACETATE IMPURITY B [EP IMPURITY]

- GTPL1369

- (S)-(+)-Glutamic acid

- M03872

- L-a-Aminoglutaric acid

- G0059

- L-Glutamic acid, JIS special grade, >=99.0%

- AI3-18472

- aminoglutaric acid

- Gamma-L-Glutamic Acid

- HSCI1_000269

- GLUTAMIC ACID [WHO-DD]

- GLUTAMIC ACID [USAN]

- SCHEMBL2202

- a-Glutamic acid

- DS-13284

- BDBM17657

- Polyglutamic acid(PGA)

- NCGC00024502-03

- GLUTAMIC ACID [VANDF]

- S)-2-Aminopentanedioic acid

- alpha-Aminoglutaric acid (VAN)

- GGL

- AC-11294

- L-Glutamic acid-13C5,15N

- Pentanedioic acid, 2-amino-, (S)

- CCG-204619

- Acidum glutamicum (INN-Latin)

- EINECS 200-293-7

- L-Glutamic acid, NIST(R)RM 8573, USGS40

- 1ii5

- L-Glutamic acid, tested according to Ph.Eur.

- UNII-3KX376GY7L

- (S)-2-AMINO-1,5-PENTANEDIOIC ACID

- L-Glutamic adid

- pentanedioic acid, 2-amino-

- Glutamic acid (USP)

- PDSP2_000127

- Q26995161

- SR-01000597730-1

- 2-Amino-pentanedioic acid

- Acido glutamico (INN-Spanish)

- L-Glutamic acid, >=99%, FCC, natural sourced, FG

- 27322E29-9696-49C1-B541-86BEF72DE2F3

- (S)-(+)-Glutamate

- L-Acido glutamico

- GLUTAMIC ACID [INN]

- s6266

- L-2-amino-pentanedioic acid

- L-Glutamic acid, 99%, FCC

- L-[14C(U)]glutamate

- Tocris-0218

- H-Glu

- AKOS006238837

- 2-aminopentanedioate

- 1-amino-propane-1,3-dicarboxylate

- D00007

- a-Aminoglutaric acid

- L-Glutamic acid, 98.5%

- NCGC00024502-01

- aminoglutarate

- L-Glutamic acid, NIST(R) RM 8574, USGS41

- Glutamic acid, L- (7CI,8CI)

- PDSP1_000128

- Glutamate, L-

- Glutamic acid (VAN)

- a-Aminoglutarate

- L-GLUTAMIC ACID [FCC]

- HSDB 490

- SDCCGSBI-0050512.P002

- L-Glutamic acid, certified reference material, TraceCERT(R)

- GLUTAMIC ACID [EP MONOGRAPH]

- L-Glutamic acid (9CI)

- alpha-Glutamic acid

- GLUTAMIC ACID [MI]

- CS-0003473

- L-Glutamic acid, non-animal source

- CCRIS 7314

- L-a-Aminoglutarate

- PDSP2_001523

- INS NO.620

- Glutamic Acid (L-glutamic acid)

- glt

- Glutamic acid, L-

- (S)-2-Aminopentanedioate

- (L)-glutamic acid

- CAS-56-86-0

- BPBio1_001132

- NCGC00024502-02

- C00025

- F8889-8668

- E-620

- J-502415

- L-GLUTAMIC ACID [FHFI]

- PDSP1_001539

- Tox21_113053

- GLUTAMIC ACID (EP MONOGRAPH)

- Acide glutamique [INN-French]

- Pentanedioic acid, 2-amino-, (S)-

- HY-14608

- L-Glutamic acid, ReagentPlus(R), >=99% (HPLC)

- alpha-Glutamate

- DTXSID5020659

- (S)-1-Aminopropane-1,3-dicarboxylic acid

- Glutamic acid (H-3)

- L-Glutamic acid, BioUltra, >=99.5% (NT)

- (S)-glutamate

- NSC 143503

- a-Glutamate

- EN300-52632

- NSC143503

- CHEBI:16015

- L-glutamic-acid

- 2-Aminopentanedioic acid, (S)-

- [3h]-l-glutamic acid

- 2-Aminoglutarate

- 1ftj

- AKOS015854087

- ALANINE IMPURITY B [EP IMPURITY]

- M02979

- 1-amino-propane-1,3-dicarboxylic acid

- L-GLUTAMIC ACID [JAN]

- MFCD00002634

-

- MDL: MFCD00002634

- インチ: 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

- InChIKey: WHUUTDBJXJRKMK-VKHMYHEASA-N

- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])[H])=O

- BRN: 1723801

計算された属性

- せいみつぶんしりょう: 147.05300

- どういたいしつりょう: 147.053158

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 147.13

- トポロジー分子極性表面積: 101

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -3.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.538

- ゆうかいてん: 205 °C (dec.) (lit.)

- ふってん: 333.8°C at 760 mmHg

- フラッシュポイント: 155.7 °C

- 屈折率: 1.4300 (estimate)

- PH値: 3.0-3.5 (8.6g/l, H2O, 25℃)

- ようかいど: 1 M HCl: 100 mg/mL

- すいようせい: 7.5 g/L (20 ºC)

- PSA: 100.62000

- LogP: -0.03660

- におい: Odorless

- ひせんこうど: 32 º (c=10,2N HCl)

- 光学活性: [α]20/D +32°, c = 10 in 2 M HCl

- FEMA: 3285 | L-GLUTAMIC ACID

- マーカー: 4469

- かんど: 湿度に敏感である

- 酸性度係数(pKa): 2.13(at 25℃)

- ようかいせい: ラセミ体は冷水に微溶解し、熱水に溶けやすく、エーテル、エタノール、アセトンにほとんど溶けず、ラセミ体はエタノール、エーテル、石油エーテルに微溶解する。

- じょうきあつ: 1.70e-08 mmHg

L-Glutamic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

- 福カードFコード:10

- RTECS番号:LZ9700000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- TSCA:Yes

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

L-Glutamic acid 税関データ

- 税関コード:2922421000

- 税関データ:

中国税関コード:

2922421000概要:

HS:2922421000。グルタミン酸。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最低関税:10.0%。一般関税:90.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

M.輸入商品検査要約:

HS:2922421000。(s)−2−アミノグルタル酸。付加価値税:17.0%。税金還付率:9.0%。管理条件:ab(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇:10.0%。一般関税:90.0%

L-Glutamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20035-1kg |

L-Glutamic acid |

56-86-0 | BR,99% | 1kg |

¥90.00 | 2022-01-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0059-500g |

L-Glutamic acid |

56-86-0 | 99.0%(T) | 500g |

¥450.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L65860-1kg |

(S)-Glutamic acid |

56-86-0 | 1kg |

¥148.0 | 2021-09-09 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G1251-5KG |

56-86-0 | 5KG |

¥3520.97 | 2023-01-13 | |||

| Enamine | EN300-52632-0.05g |

(2S)-2-aminopentanedioic acid |

56-86-0 | 95% | 0.05g |

$19.0 | 2023-05-02 | |

| TRC | G596960-500g |

L-Glutamic Acid |

56-86-0 | 500g |

$272.00 | 2023-05-18 | ||

| Enamine | EN300-52632-50.0g |

(2S)-2-aminopentanedioic acid |

56-86-0 | 95% | 50g |

$50.0 | 2023-05-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G1251-5KG |

L-Glutamic acid |

56-86-0 | 99% | 5kg |

¥3952.21 | 2025-01-11 | |

| Life Chemicals | F8889-8668-2.5g |

(2S)-2-aminopentanedioic acid |

56-86-0 | 95%+ | 2.5g |

$40.0 | 2023-11-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R163479-500g |

L-Glutamic acid |

56-86-0 | GR | 500g |

¥158 | 2024-05-22 |

L-Glutamic acid 合成方法

合成方法 1

はんのうじょうけん

1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

リファレンス

L-Glutamic acid Raw materials

L-Glutamic acid Preparation Products

L-Glutamic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-86-0)L-Glutamic acid

注文番号:LE6417

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

atkchemica

ゴールドメンバー

(CAS:56-86-0)L-Glutamic acid

注文番号:CL18609

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:41

価格 ($):discuss personally

Shanghai Joy Biotech Ltd

ゴールドメンバー

(CAS:56-86-0)L-Glutamic acid

注文番号:JY222

在庫ステータス:in Stock

はかる:100g; 1kg; 10kg; 25kg

清らかである:98%

最終更新された価格情報:Friday, 30 May 2025 09:03

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-86-0)L-Glutamic acid

注文番号:LE18655

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-86-0)谷氨酸

注文番号:LE27030047

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:02

価格 ($):discuss personally

L-Glutamic acid 関連文献

-

Yuli Bai,Rui Zhou,Lei Wu,Yaxian Zheng,Xi Liu,Ruinan Wu,Xiang Li,Yuan Huang J. Mater. Chem. B 2020 8 2636

-

Masayuki Nishii,Toru Matsuoka,Yuko Kamikawa,Takashi Kato Org. Biomol. Chem. 2005 3 875

-

Jie Chen,Allan S. Myerson CrystEngComm 2012 14 8326

-

Kamal Bauri,Mridula Nandi,Priyadarsi De Polym. Chem. 2018 9 1257

-

Wen-Juan Qu,Tingting Liu,Yongping Chai,Dongyan Ji,Yu-Xin Che,Jian-Peng Hu,Hong Yao,Qi Lin,Tai-Bao Wei,Bingbing Shi Org. Biomol. Chem. 2023 21 4022

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:56-86-0)L-Glutamic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:56-86-0)L-Glutamic acid

清らかである:99%

はかる:5kg

価格 ($):180.0